molecular formula C9H11PS2 B14620777 2-Phenyl-1,3,2-dithiaphosphinane CAS No. 57115-66-9

2-Phenyl-1,3,2-dithiaphosphinane

Cat. No.: B14620777
CAS No.: 57115-66-9
M. Wt: 214.3 g/mol
InChI Key: ZSIYIKOTHFMTEW-UHFFFAOYSA-N
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Description

2-Phenyl-1,3,2-dithiaphosphinane is an organophosphorus compound characterized by a phosphorus atom bonded to two sulfur atoms and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3,2-dithiaphosphinane typically involves the reaction of phenylphosphine dichloride with a dithiolate source under controlled conditions. One common method includes the use of sodium sulfide as the dithiolate source, which reacts with phenylphosphine dichloride in an inert atmosphere to yield the desired compound. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3,2-dithiaphosphinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine or phosphine oxide.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can produce phosphine derivatives.

Scientific Research Applications

2-Phenyl-1,3,2-dithiaphosphinane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that have unique catalytic properties.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.

    Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3,2-dithiaphosphinane involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in coordination chemistry, the compound acts as a ligand, donating electron density to metal centers and stabilizing reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3,2-dithiaphosphole: Similar in structure but with a different ring size, leading to distinct chemical properties.

    2-Phenyl-1,3,2-dithiaphosphirane: Another related compound with a smaller ring, affecting its reactivity and stability.

    2-Phenyl-1,3,2-dithiaphosphinine: A larger ring system that can influence its coordination behavior and applications.

Uniqueness

2-Phenyl-1,3,2-dithiaphosphinane is unique due to its specific ring size and the presence of both phosphorus and sulfur atoms, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metals and its versatility in undergoing various chemical reactions make it a valuable compound in both research and industrial settings.

Properties

CAS No.

57115-66-9

Molecular Formula

C9H11PS2

Molecular Weight

214.3 g/mol

IUPAC Name

2-phenyl-1,3,2-dithiaphosphinane

InChI

InChI=1S/C9H11PS2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6H,4,7-8H2

InChI Key

ZSIYIKOTHFMTEW-UHFFFAOYSA-N

Canonical SMILES

C1CSP(SC1)C2=CC=CC=C2

Origin of Product

United States

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